2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S2.ClH/c1-19-3-2-6-8(5-19)22-14(10(6)12(17)20)18-13(21)7-4-9(15)23-11(7)16;/h4H,2-3,5H2,1H3,(H2,17,20)(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWALAZGRYBQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex heterocyclic organic compound noted for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of thieno[2,3-c]pyridine derivatives and features several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 392.3 g/mol. Its structure includes:
- A thieno[2,3-c]pyridine core
- Amide and carboxamide functionalities
- Chlorine substituents which may enhance biological activity through interactions with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases involved in various signaling pathways. The presence of heteroatoms in the aromatic rings enhances its reactivity and binding affinity to these targets. Potential mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation.
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against various pathogens by inhibiting DNA gyrase and topoisomerase IV .
Antimicrobial Activity
Research has demonstrated that derivatives similar to this compound exhibit potent antimicrobial properties. For example:
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| 9a | Bacillus subtilis | 0.000015 - 0.007 µg/mL |
| 9b | MCF-7 (breast cancer) | 1.6 - 2.8 µM |
| 9c | A549 (lung cancer) | 2.6 - 6.9 µM |
These studies indicate that the compound's structural features may contribute to its effectiveness against both Gram-positive and Gram-negative bacteria as well as various cancer cell lines .
Antitumor Properties
In vitro studies have also reported the anticancer potential of thieno[2,3-c]pyridine derivatives. The compound has shown promising results in inhibiting the growth of several cancer cell lines:
- MCF-7 Breast Cancer Cells : IC50 values ranged from 1.6 to 2.8 µM.
- A549 Non-Small Cell Lung Cancer Cells : IC50 values ranged from 2.6 to 6.9 µM.
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies due to its selective cytotoxicity towards tumor cells while sparing normal cells .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Fluoroquinolone Derivatives | Various structures | Antibacterial; DNA gyrase inhibitors |
| Thienopyridone Analogs | Various structures | Antibacterial; anticancer properties |
| 2-(5-chlorothiophene-2-amido)-6-methyl-4H-thieno[2,3-c]pyridine | Similar core | Antimicrobial activity |
This comparison highlights the diverse biological activities associated with compounds sharing structural similarities with our target compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The thieno[2,3-c]pyridine core is shared with ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), but key differences in substituents distinguish their properties:
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction, a three-component condensation between a ketone, cyanoacetate, and elemental sulfur, is widely employed to construct 2-aminothiophene derivatives. Adaptation of this method for thieno[2,3-c]pyridine synthesis involves ethyl 4-oxopiperidine-1-carboxylate 1 as the ketone component reacting with ethyl cyanoacetate 2 and sulfur under reflux in ethanol. This yields diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate 3 (Scheme 1).
Reaction Conditions
Pyridinium Salt Hydrogenation
Alternative approaches from patent literature describe the hydrogenation of pyridinium salts derived from halogenated thiophenes. For example, N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine undergoes cyclization with formaldehyde in acidic media to yield 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine.
Critical Parameters
-
Acid Catalyst: 5N HCl in dimethylformamide
-
Temperature: 45–50°C (exothermic control required)
Functionalization of the Thieno[2,3-c]pyridine Core
Chloroacetylation at the 2-Amino Position
Intermediate 3 undergoes N-chloroacetylation using chloroacetyl chloride in dichloromethane with triethylamine as a base scavenger. This produces diethyl 2-(chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate 4 (Scheme 2).
Optimization Insights
-
Base: Triethylamine (2.5 equiv)
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Solvent: Dichloromethane (anhydrous)
-
Reaction Time: 3 hours at 0–5°C
Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride
The 2,5-dichlorothiophene-3-amido substituent requires prior synthesis of 2,5-dichlorothiophene-3-carbonyl chloride 6 :
Carboxylic Acid Chlorination
2,5-Dichlorothiophene-3-carboxylic acid 5 is treated with oxalyl chloride (2M in dichloromethane) catalyzed by dimethylformamide (DMF). The reaction proceeds quantitatively under mild conditions:
Procedure Details
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Oxalyl Chloride: 1.1 equivalents added dropwise
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Gas Evolution: Requires venting through caustic scrubber
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Workup: Evaporation to dryness yields 6 as brown oil (100% conversion)
Amide Coupling and Final Assembly
Nucleophilic Displacement with Heterocyclic Amines
Intermediate 4 reacts with 2,5-dichlorothiophene-3-carbonyl chloride 6 in dry tetrahydrofuran (THF) at 55–60°C. Secondary amines facilitate nucleophilic substitution, forming the target amide linkage.
Representative Protocol
Hydrochloride Salt Formation
The free base is treated with anhydrous HCl in diisopropyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/ether mixtures enhances purity:
Conditions
-
HCl Gas: Bubbled into ether solution until pH < 2
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Recrystallization: Ethanol-diisopropyl ether (1:3 v/v)
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient)
-
Elemental Analysis : C 44.12%, H 3.72%, N 8.52% (Theor. C 44.18%, H 3.68%, N 8.56%)
Process Optimization Challenges
Byproduct Mitigation
Patent data reveals side reactions during cyclization, including:
Solvent Selection
Comparative studies show:
| Solvent | Reaction Efficiency | Isolated Yield |
|---|---|---|
| THF | 92% | 78% |
| DMF | 88% | 65% |
| Dichloromethane | 76% | 58% |
THF optimizes nucleophilic displacement while suppressing ester hydrolysis.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
